molecular formula C13H11N3O2 B8533265 2-Acetyl-6-methylpyrazolo[1,5-c]quinazolin-5(6H)-one CAS No. 57822-70-5

2-Acetyl-6-methylpyrazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B8533265
Key on ui cas rn: 57822-70-5
M. Wt: 241.24 g/mol
InChI Key: DCMBFXQPTSJHNO-UHFFFAOYSA-N
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Patent
US04128644

Procedure details

To a solution of 5.0 g (0.0288 mole) of 1-methyl-3-diazooxindole in 200 ml of benzene there is added 2.38 g (0.035 mole) of 3-butyn-2-one and the solution refluxed overnight.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[N+:11]=[N-:12])[C:3]1=[O:13].[CH3:14][C:15](=[O:18])[C:16]#[CH:17]>C1C=CC=CC=1>[C:15]([C:16]1[CH:17]=[C:4]2[N:11]([C:3](=[O:13])[N:2]([CH3:1])[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=32)[N:12]=1)(=[O:18])[CH3:14]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN1C(C(C2=CC=CC=C12)=[N+]=[N-])=O
Name
Quantity
2.38 g
Type
reactant
Smiles
CC(C#C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=NN2C(N(C=3C=CC=CC3C2=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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